molecular formula C21H19ClN2O4 B1680601 Rhodamine 123 CAS No. 62669-70-9

Rhodamine 123

Cat. No. B1680601
CAS RN: 62669-70-9
M. Wt: 398.8 g/mol
InChI Key: SEXIURXGNASJRB-UHFFFAOYSA-N
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Description

Rhodamine 123 (chloride) is a fluorescent dye belonging to the rhodamine family. It is widely used in various scientific fields due to its unique properties, such as high fluorescence quantum yield and photostability. The compound is often utilized as a tracer dye in water to determine flow rates and directions, and it is extensively employed in biotechnology applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy .

Scientific Research Applications

Rhodamine 123 (chloride) has a wide range of applications in scientific research, including:

Mechanism of Action

Rhodamine 123 (chloride) exerts its effects by binding to mitochondrial membranes and inhibiting transport processes, particularly the electron transport chain. This inhibition slows down cellular respiration and affects mitochondrial function. The compound is a substrate of P-glycoprotein, which is often overexpressed in cancer cells, leading to its use in studying drug resistance mechanisms .

Similar Compounds:

  • Rhodamine B
  • Rhodamine 6G
  • Rhodamine 101
  • Basic Violet 11

Comparison: this compound (chloride) is unique among these compounds due to its specific binding to mitochondrial membranes and its use as a functional reporter for P-glycoprotein. While other rhodamine derivatives also exhibit fluorescence properties, this compound (chloride) is particularly valued for its high fluorescence quantum yield and photostability, making it a preferred choice for applications requiring precise and reliable fluorescence measurements .

Future Directions

Rhodamine 123 is increasingly being used in biotechnology applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA . The expression of this compound identifies different stem cell subpopulations in a canine HCC cell line . This holds excellent potential for intracellular protein network investigations .

Biochemical Analysis

Biochemical Properties

Rhodamine 123 is known to interact with various biomolecules, particularly within the mitochondria . It is a substrate for P-glycoprotein (Pgp), a protein that plays a crucial role in drug transport and resistance . This compound’s interaction with Pgp and other biomolecules is essential for its function as a mitochondrial probe .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by affecting mitochondrial membrane potential . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its interactions with mitochondria and its role as a substrate for Pgp .

Molecular Mechanism

The mechanism of action of this compound involves its binding to mitochondrial membranes, inhibiting transport processes, especially the electron transport chain, thus slowing down cellular respiration . It is also a substrate of P-glycoprotein (Pgp), which is usually overexpressed in cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that the transfer of this compound into the brain of infant rats was significantly higher than into adult brain, indicating that the dosage can influence the effects of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors within these pathways, particularly those associated with mitochondrial function .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner dependent on membrane polarization . It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . This localization and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine 123 (chloride) can be synthesized through a multi-step process involving the condensation of 3-aminophenol with phthalic anhydride, followed by the reaction with formaldehyde and subsequent quaternization with methyl chloride. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable solvent, such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Rhodamine 123 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various rhodamine derivatives with modified fluorescence properties, which can be tailored for specific applications in scientific research .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Rhodamine 123 can be achieved through a multi-step process involving the condensation of an aldehyde with a ketone, followed by a nucleophilic substitution reaction and a final oxidation step.", "Starting Materials": [ "4-chloroaniline", "2,4-dichlorobenzaldehyde", "3-methyl-2-butanone", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium bisulfite", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-chloroaniline with 2,4-dichlorobenzaldehyde in the presence of sodium hydroxide to form 3,6-dichloro-9H-carbazole.", "Step 2: Nucleophilic substitution of the carbazole intermediate with 3-methyl-2-butanone in the presence of hydrochloric acid to form 3,6-dichloro-9-(3-methyl-2-buten-1-yl)carbazole.", "Step 3: Diazotization of 3,6-dichloro-9-(3-methyl-2-buten-1-yl)carbazole with sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.", "Step 4: Coupling of the diazonium salt intermediate with copper sulfate in the presence of sodium bisulfite to form Rhodamine B.", "Step 5: Oxidation of Rhodamine B with hydrogen peroxide in the presence of sodium hydroxide to form Rhodamine 123." ] }

CAS RN

62669-70-9

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate;hydrate;hydrochloride

InChI

InChI=1S/C21H16N2O3.ClH.H2O/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;/h2-11,22H,23H2,1H3;1H;1H2

InChI Key

SEXIURXGNASJRB-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.O.Cl

Appearance

Solid powder

Other CAS RN

62669-70-9

physical_description

Red to brown powder;  [Acros Organics MSDS]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Rhodamine 123;  R 22420;  R 302;  RH 123.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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